molecular formula C7H8N2O B043242 4-Methylnicotinamide CAS No. 7250-52-4

4-Methylnicotinamide

Cat. No. B043242
CAS RN: 7250-52-4
M. Wt: 136.15 g/mol
InChI Key: SXKLOQCGXUTBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-MNA has been explored in various studies, focusing on creating derivatives and understanding its role as a coenzyme inhibitor. For instance, 4-MNA has been synthesized from 3-carbamoyl-1-(2,3-O-isopropylidine-d-ribofuranosyl)-4-methyl pyridinium chloride, revealing its potential as a cofactor in the glycolytic sequence in neoplastic cells due to its ability to act as a competitive inhibitor to nicotinamide adenine dinucleotide (NAD) (Jarman & Searle, 1972).

Molecular Structure Analysis

The molecular structure of 4-MNA and its derivatives has been analyzed through various spectroscopic methods. The planarity of related compounds, such as methyl 4-isonicotinamidobenzoate monohydrate, indicates the structural stability and potential hydrogen bonding capabilities of 4-MNA derivatives, leading to the formation of double-chain ribbon-like structures (Zhang & Zhao, 2010).

Chemical Reactions and Properties

4-MNA undergoes various chemical reactions, including reduction by sodium dithionite and sodium borohydride, yielding different reduction products compared to nicotinamide derivatives. This demonstrates the unique reactivity of 4-MNA under specific conditions (Lovesey & Ross, 1969).

Physical Properties Analysis

The physical properties of 4-MNA, such as its solubility, melting point, and stability, are crucial for its application in various fields. Although specific studies on these properties were not identified in this search, these characteristics are typically determined through experimental analysis and contribute to understanding the compound's behavior in different environments.

Chemical Properties Analysis

4-MNA's chemical properties, including its reactivity with other substances, potential as a coenzyme inhibitor, and its role in biochemical pathways, highlight its significance. For example, it has been used as a substrate in assays for nicotinamide methyltransferase, indicating its utility in enzymatic studies and potential therapeutic applications (Sano, Takimoto, & Takitani, 1989).

Scientific Research Applications

  • Cofactor for Glycolytic Sequence in Neoplastic Cells : It acts as a competitive inhibitor to nicotinamide adenine dinucleotide in the conversion of d-glyceroldehyde-3-phosphate to 1,3-diphosphoglycerate, suggesting potential use in cancer research (Jarman & Searle, 1972).

  • Role in Niacin Metabolism : Its urinary excretion is correlated with niacin equivalent intake, indicating a role in niacin metabolism (Shibata & Matsuo, 1989).

  • Stimulates DNA Synthesis and Cell Proliferation : It stimulates DNA synthesis and cell proliferation in rat liver cells, highlighting a physiological role in cell growth (Hoshino, Kühne, & Kröger, 1982).

  • Probe for Drug Interactions : Serves as an endogenous probe for drug interactions involving renal cation transporters (Müller et al., 2014).

  • Improves Blood Vessel Dilation and Reduces Oxidative Stress : Increases nitric oxide bioavailability in the endothelium, benefiting patients with endothelial dysfunction (Domagala et al., 2012).

  • Treatment for Brain Failures Related to Diabetes : Modulates synaptic activity, potentially aiding in treating diabetes-associated brain disorders (Kuchmerovska et al., 2010).

  • Reduces Acute Gastric Lesions Induced by Stress : Its protective effect is mediated by increased gastric mucosal blood flow and CGRP levels (Brzozowski et al., 2008).

  • Potential Coenzyme Inhibitor : Reduction of its derivatives yields 1,4-dihydronicotinamides, suggesting potential as coenzyme inhibitors (Lovesey & Ross, 1969).

  • Estimation of Aldehyde Oxidase Activity : The conversion ratio in rats' urine can estimate aldehyde oxidase activity in vivo (Sugihara et al., 2006).

  • Anti-inflammatory Agent : Acts as a non-toxic and well-tolerated anti-inflammatory agent with potential benefits for various diseases and disorders (Gebicki et al., 2003).

  • Resistance to Cellular Damage : Increases resistance to cytotoxicity from methylnitrosourea and -radiation in mouse lymphoma L1210 cells (Nduka & Shall, 1980).

  • Pathway for Biosynthesis : Synthesized in the liver from N1-methylnicotinamide, with oxygen introduced from H2O rather than O2 (Quinn & Greengard, 1966).

  • Fluorimetric Estimation and Differentiation : A modified method using methyl ethyl ketone estimates N1-methylnicotinamide and differentiates it from other compounds (Carpenter & Kodicek, 1950).

  • Biomarker for Peroxisome Proliferation : Urinary levels can indicate peroxisome proliferation in rats (Delaney et al., 2005).

  • Effects on Diabetic Rats : May improve survival rates in diabetic rats due to its pro-prostacyclin activity (Przygodzki et al., 2010).

  • Prevention of Cancer Metastasis : Its analogs may reduce lung metastases formation in metastatic breast cancer treatment (Błażejczyk et al., 2016).

  • Improves Exercise Capacity in Diabetic Mice : Enhances endurance exercise capacity and may decrease cardiovascular risk in diabetic mice (Przyborowski et al., 2015).

  • Electroreduction in Basic Solutions : Undergoes electroreduction in basic solutions, indicating its potential for chemical analysis and synthesis (Galvín & Mellado, 1989).

  • Assessment of Drug-Drug Interactions : An LC-MS/MS assay for N1-methylnicotinamide in humans can assess interactions involving renal transporters (Luo et al., 2018).

  • Differential Effects on Macrophages : It differentially affects the functions of activated macrophages compared to nicotinamide, with implications for anti-inflammatory therapies (Biedroń et al., 2008).

Safety And Hazards

4-Methylnicotinamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKLOQCGXUTBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222815
Record name 4-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnicotinamide

CAS RN

7250-52-4
Record name 4-Methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7250-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, 4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylnicotinamide
Reactant of Route 2
Reactant of Route 2
4-Methylnicotinamide
Reactant of Route 3
4-Methylnicotinamide
Reactant of Route 4
Reactant of Route 4
4-Methylnicotinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methylnicotinamide
Reactant of Route 6
Reactant of Route 6
4-Methylnicotinamide

Citations

For This Compound
85
Citations
A SANO, N TAKIMOTO, S TAKITANI - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… from a new substrate, 4-methylnicotinamide, is quantified by means … The apparentKm values for 4—methylnicotinamide and for … the relative activity of 4-methylnicotinamide as a methyl …
Number of citations: 10 www.jstage.jst.go.jp
M Jarman, WCJ Ross - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
An improved method for the synthesis of nicotinamide ribosides is described. Nicotinamide and 4-methylnicotinamide condense with 3,5-di-O-benzoly-D-ribofuranosyl chloride to give …
Number of citations: 13 pubs.rsc.org
AC Lovesey, WCJ Ross - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
The preparation of some 4-methylnicotinamide derivatives is described, and the dithionite and borohydride reduction products are compared with those from the corresponding …
Number of citations: 16 pubs.rsc.org
M Jarman, F Searle - Biochemical Pharmacology, 1972 - Elsevier
The chemical synthesis of 4-methylnicotinamide adenine dinucleotide from 3-carbamoyl-1-(2,3-O-isopropylidine-d-ribofuranosyl)-4-methyl pyridinium chloride is presented, and some …
Number of citations: 5 www.sciencedirect.com
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… The known 4-methylnicotinamide was prepared by hydrolysing 4-met h ylnicotino nit rile with I RA-400 resin 6 but all the other 4-substituted derivatives were …
Number of citations: 34 pubs.rsc.org
A SANO, N ENDo, S TAKITANI - Biological and Pharmaceutical …, 1993 - jstage.jst.go.jp
… The method is based on the enzyme reaction at pH 86 using 4-methylnicotinamide (4-MN) as the methyl acceptor substrate in the presence of cofactor S-adenosyl-L-methionine (…
Number of citations: 5 www.jstage.jst.go.jp
A SANO, N ENDO, S TAKITANI - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
Nicotinamide (NA) and its four isomeric methyl analogs [2-, 4-, 5-and 6-methylnicotinamides (MNs)] were tested as substrates for nicotinamide N-methyltransferase (NNMT) and amine N…
Number of citations: 30 www.jstage.jst.go.jp
AC Lovesey - Journal of Medicinal Chemistry, 1969 - ACS Publications
… The spectroscopic data for the CN~ addition products derived from the nicotinamide and 4-methylnicotinamide salts studied in the present work are given in Table I. The uv …
Number of citations: 7 pubs.acs.org
A Fedorowicz, Ł Mateuszuk, G Kopec, T Skórka… - Respiratory …, 2016 - Springer
Background Pulmonary arterial hypertension (PAH) is associated with inflammatory response but it is unknown whether it is associated with alterations in NNMT activity and MNA …
Number of citations: 38 link.springer.com
MJ van Haren, J Sastre Torano, D Sartini… - Biochemistry, 2016 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) is one of the most abundant small molecule methyltransferases in the human body and is primarily responsible for the N-methylation of the …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.